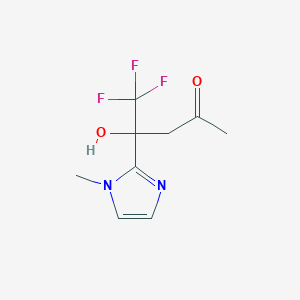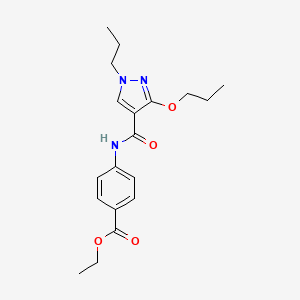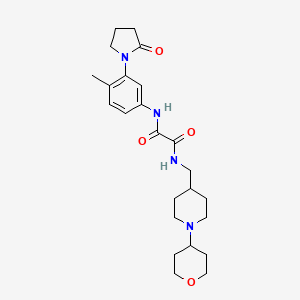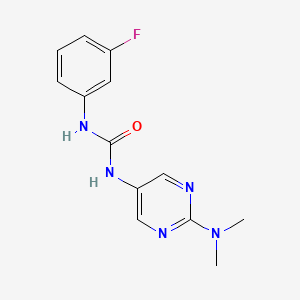
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'AZD-4547' and belongs to the class of small-molecule inhibitors. It has shown promising results in the inhibition of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea involves the inhibition of FGFR, which is a receptor tyrosine kinase that regulates cell growth and differentiation. By inhibiting FGFR, this compound can prevent the growth and proliferation of cancer cells, which makes it a potential candidate for cancer treatment. Additionally, it has also been reported to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the signaling pathway of FGFR. Additionally, it has also been reported to have anti-inflammatory and anti-fibrotic effects, which makes it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea in lab experiments include its high purity, good yields, and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are many potential future directions for the research and development of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea. Some of these directions include:
1. Further studies on the mechanisms of action of this compound in cancer cells and other diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential applications of this compound in combination with other drugs for cancer treatment.
4. Exploration of the potential applications of this compound in other fields of scientific research, such as neuroscience and immunology.
5. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
This compound is a chemical compound that has shown promising results in the inhibition of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases. It has been extensively studied for its potential applications in various fields of scientific research, and there are many potential future directions for the research and development of this compound. However, further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3-fluorobenzoyl chloride in the presence of an organic base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the final product. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the inhibition of fibroblast growth factor receptor (FGFR), which is involved in the regulation of cell growth and differentiation. This makes it a potential candidate for the treatment of various types of cancer, such as gastric cancer, lung cancer, and breast cancer. Additionally, it has also shown potential in the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-19(2)12-15-7-11(8-16-12)18-13(20)17-10-5-3-4-9(14)6-10/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINIPTBSZVFBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)

![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)acetamide](/img/structure/B2786823.png)
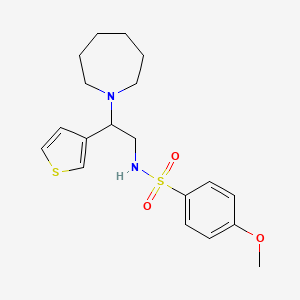
![[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2786825.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)
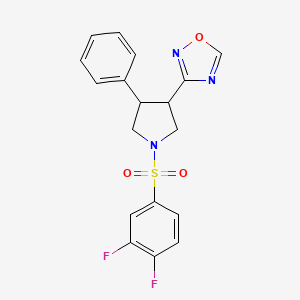
![N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2786833.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)
